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Compound of Interest

Compound Name: PDEBI1-IN-1

Cat. No.: B13436065

Disclaimer: A specific study titled "PDEB1-IN-1" could not be located in the public domain. The
following document is a detailed, hypothetical framework for a study on a Phosphodiesterase 1
(PDEL1) inhibitor, based on the likely user intent. The experimental protocols, data, and
statistical methods are representative examples derived from publicly available clinical trial
information and research on PDEL1 inhibitors.

Introduction

Phosphodiesterase 1 (PDE1) is a family of enzymes that play a crucial role in signal
transduction pathways by hydrolyzing cyclic adenosine monophosphate (CAMP) and cyclic
guanosine monophosphate (cGMP).[1] Inhibition of PDE1 has been proposed as a therapeutic
strategy for various conditions, including cognitive dysfunction, by modulating downstream
signaling pathways.[1] This document outlines the statistical analysis methods, experimental
protocols, and data presentation for a hypothetical clinical study of a PDE1 inhibitor, herein
referred to as "PDEB1-IN-1".

Experimental Protocols
Study Design

This hypothetical study is a Phase 1A/1B, open-label, dose-escalation and expansion study to
investigate the safety, pharmacokinetics, and preliminary antitumor activities of PDEB1-IN-1 in
subjects with advanced tumors.
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e Phase 1A (Dose Escalation): To determine the maximum tolerated dose (MTD) and
recommended Phase 1B dose (RP1BD) of PDEB1-IN-1. Patients will be enrolled in cohorts
of 3-6, with dose escalation based on the incidence of dose-limiting toxicities (DLTS).

o Phase 1B (Expansion): To further evaluate the safety, tolerability, and preliminary efficacy of
PDEB1-IN-1 at the RP1BD in specific tumor types.[2] Approximately 10 to 20 patients per
dose schedule will be enrolled to evaluate the safety, PK and preliminary efficacy.[2]

Patient Population

Eligible patients will be adults with histologically or cytologically confirmed advanced or
metastatic solid tumors who have failed standard therapy. Key inclusion criteria include an
ECOG performance status of 0-1 and adequate organ function.

Study Endpoints

Primary Endpoints:
« Incidence of Dose-Limiting Toxicities (DLTs) during the first cycle of treatment (Phase 1A).

o Safety and tolerability of PDEB1-IN-1, assessed by the incidence and severity of adverse
events (AEs), graded according to NCI CTCAE v5.0.

Secondary Endpoints:

Pharmacokinetic (PK) parameters of PDEB1-IN-1, including Cmax, Tmax, AUC, and half-life.

Objective Response Rate (ORR) based on Response Evaluation Criteria in Solid Tumors
(RECIST) v1.1.[2]

Duration of Response (DOR).

Progression-Free Survival (PFS).

Exploratory Endpoints:

o Changes in biomarkers related to the PDEL signaling pathway in tumor tissue and peripheral
blood.
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Data Collection

Data will be collected at baseline and at specified time points throughout the study. This
includes demographic data, medical history, physical examinations, vital signs,
electrocardiograms (ECGSs), laboratory safety tests, AE monitoring, tumor assessments, and
blood samples for PK and biomarker analysis.

Statistical Analysis Methods

The statistical analysis will be performed in accordance with the principles of Good Clinical
Practice and the International Conference on Harmonisation (ICH) E9 guideline.[3]

Analysis Populations

o Safety Analysis Set (SAF): All enrolled patients who received at least one dose of the study
drug.[3]

» Efficacy Evaluable Set (EES): All patients in the SAF who have a baseline tumor assessment
and at least one post-baseline tumor assessment.

o Pharmacokinetic (PK) Population: All patients in the SAF for whom sufficient plasma
concentration data are available to derive PK parameters.

Analysis of Primary Endpoints

The incidence of DLTs will be summarized descriptively for each dose cohort in Phase 1A.
Safety data will be summarized for the SAF by treatment arm. The number and percentage of
patients experiencing any treatment-emergent adverse events (TEAES), serious adverse
events (SAEs), and AEs leading to dose modification or discontinuation will be presented.[3]

Analysis of Secondary Endpoints

Pharmacokinetic parameters will be summarized using descriptive statistics. The ORR will be
calculated as the proportion of patients with a complete response (CR) or partial response
(PR), with 95% confidence intervals (Cls). DOR and PFS will be estimated using the Kaplan-
Meier method.

Subgroup Analyses
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Subgroup analyses of efficacy endpoints may be performed based on baseline characteristics
such as tumor type, prior therapies, and biomarker status.

Data Presentation

. hi I line CI -

Characteristic PDEB1-IN-1 (N=30)

Age (years)

Mean (SD) 58.2 (10.5)

Median [Range] 60 [35-75]

Gender, n (%)

Male 18 (60.0)

Female 12 (40.0)

ECOG Performance Status, n (%)

0 12 (40.0)

1 18 (60.0)

Tumor Type, n (%)

Colorectal Cancer 10 (33.3)
Non-Small Cell Lung Cancer 8 (26.7)
Melanoma 7 (23.3)
Other 5(16.7)

Summary of Treatment-Emergent Adverse Events
(TEAES)
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Preferred Term Any Grade, n (%) Grade 23, n (%)
Nausea 15 (50.0) 2 (6.7)

Fatigue 12 (40.0) 3(10.0)
Decreased Appetite 9 (30.0) 1(3.3)

Diarrhea 8 (26.7) 0 (0.0)

Headache 7 (23.3) 1(3.3)

Efficacy Results

Endpoint PDEB1-IN-1 (N=25, EES)

Objective Response Rate, n (%) 5(20.0)

Complete Response (CR) 1(4.0)

Partial Response (PR) 4 (16.0)

Disease Control Rate, n (%) 15 (60.0)

Median Duration of Response (months) Not Reached

Median Progression-Free Survival (months) 4.5 (95% ClI: 2.8-6.2)
Visualizations

PDE1 Signaling Pathway
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Caption: PDEL1 signaling pathway and the mechanism of action of PDEB1-IN-1.

Experimental Workflow
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Caption: High-level overview of the clinical trial workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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